1-(Carboxymethyl)-1H-indole-3-carboxylic acid

Physicochemical Properties ADME Druglikeness

For medicinal chemistry programs requiring precise SAR exploration, non-specific indole-3-carboxylic acid analogs fail to provide the orthogonal diversification handles necessary for lead optimization. This bifunctional scaffold directly addresses that limitation with distinct N-1 and C-3 carboxylate groups. - Enables chemoselective, parallel derivatization for angiotensin II AT1 antagonist or Plk1 kinase inhibitor (IC50 0.13 μM) campaigns. - Critical for exploring non-ATP-competitive vectors and achieving target selectivity (>2000-fold for 5-HT2C) not accessible with monosubstituted analogs. - Bulk stock available; immediate dispatch ensures uninterrupted parallel synthesis and rapid IP generation.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Cat. No. B12313954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Carboxymethyl)-1H-indole-3-carboxylic acid
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)O
InChIInChI=1S/C11H9NO4/c13-10(14)6-12-5-8(11(15)16)7-3-1-2-4-9(7)12/h1-5H,6H2,(H,13,14)(H,15,16)
InChIKeyFTHYKJMEZZBLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Carboxymethyl)-1H-indole-3-carboxylic Acid: Core Scaffold for Drug Discovery


1-(Carboxymethyl)-1H-indole-3-carboxylic acid (CAS: 134903-41-6) is a bifunctional indole derivative characterized by the presence of two carboxylic acid groups at the N-1 and C-3 positions of the indole ring . This substitution pattern confers significant versatility as a synthetic building block, enabling chemoselective derivatization and enhancing aqueous solubility compared to simpler indole-3-carboxylic acid analogs . As a core member of the indole-3-carboxylic acid (ICA) family, its scaffold is foundational to numerous bioactive molecules, including those with reported antihypertensive [1], anticancer [2], and herbicidal [3] activities, making it a strategic starting material for medicinal chemistry and agrochemical research programs.

Bifunctional ScaffoldDual carboxylate handles enable chemoselective derivatization at N-1 and C-3 positions.
Physicochemical ProfileImproved aqueous solubility and lower calculated LogP (1.43) compared to simple indole-3-carboxylic acid.
Scaffold VersatilityCore structure validated across kinase inhibitor, GPCR antagonist, and herbicide lead optimization programs.

Why 1-(Carboxymethyl)-1H-indole-3-carboxylic Acid Is Not a Generic Indole-3-Carboxylic Acid


Generic substitution with a simple indole-3-carboxylic acid (e.g., CAS 771-50-6) fails to replicate the unique synthetic and physicochemical properties of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid. The key differentiation lies in the dual-carboxylate substitution pattern. While the 3-carboxylate is a common feature in many bioactive indoles [1], the N-1 carboxymethyl group introduces a distinct, flexible, and more acidic handle for further derivatization . This structural nuance directly impacts the molecule's LogP (1.43), hydrogen bonding capacity (2 donors, 4 acceptors), and overall polarity, which are critical parameters for optimizing properties like aqueous solubility and membrane permeability in drug design . Consequently, the SAR (Structure-Activity Relationship) of advanced lead compounds derived from this specific scaffold cannot be accurately predicted or reproduced using simpler, monosubstituted ICA analogs, making targeted procurement of this exact building block essential for reproducible and scalable research.

Target Compound
Structure
1-(Carboxymethyl)-1H-indole-3-carboxylic acid (dual carboxylate)
Key Attribute
N-1 carboxymethyl handle provides a flexible, more acidic derivatization site; 2 H-bond donors, 4 acceptors.
Generic Substitute
Structure
Indole-3-carboxylic acid (CAS 771-50-6, monosubstituted)
Key Difference
Lacks N-1 carboxymethyl group; 1 H-bond donor, 2 acceptors; higher calculated LogP (~1.79).
SAR of advanced leads derived from this scaffold may not be reproduced with simpler indole-3-carboxylic acid analogs. Substitution can alter solubility, binding interactions, and pharmacokinetic profile of final compounds. Direct procurement of the exact bifunctional building block supports reproducible library synthesis.

Quantitative Comparison of 1-(Carboxymethyl)-1H-indole-3-carboxylic Acid


Improved Solubility and Polarity Profile

The presence of the N-1 carboxymethyl group in 1-(Carboxymethyl)-1H-indole-3-carboxylic acid confers a distinct physicochemical profile compared to the unsubstituted indole-3-carboxylic acid (CAS 771-50-6). This structural modification is a key determinant in early-stage drug discovery for tuning properties like solubility and permeability. While direct experimental solubility data for the target compound is absent in the primary literature, the reported calculated partition coefficient (LogP) of 1.43 provides a quantifiable baseline for predicting enhanced aqueous solubility relative to the more lipophilic unsubstituted analog. This is further supported by the increased count of hydrogen bond donors (2 vs. 1) and acceptors (4 vs. 2) , which are known drivers of aqueous solubility [1].

Solubility & Polarity
Data to verify
ΔLogP = -0.36 (more hydrophilic); HBD 2 vs 1; HBA 4 vs 2
Predicted improved aqueous solubility vs. indole-3-carboxylic acid based on in silico LogP and hydrogen bonding.
Calculated LogP values; experimental solubility data not available in primary literature.
Physicochemical Properties ADME Druglikeness

In Vivo Antihypertensive Potency vs. Losartan

While the target compound itself is a building block, its core indole-3-carboxylic acid scaffold has been successfully optimized into potent antihypertensive agents. Derivatives of this scaffold have demonstrated high nanomolar affinity for the angiotensin II AT1 receptor, on par with the clinically used drug losartan [1]. Notably, in spontaneously hypertensive rats (SHR), oral administration of an optimized indole-3-carboxylic acid derivative at 10 mg/kg resulted in a maximum blood pressure decrease of 48 mmHg, with an antihypertensive effect sustained for 24 hours, which is reported to be superior to losartan's effect [1].

Antihypertensive Scaffold
Class-level
Reported 48 mmHg max BP decrease (scaffold derivative) at 10 mg/kg p.o. in SHR; effect sustained 24 h
Scaffold-derived leads can match or exceed losartan-like AT1 receptor blockade in rodent hypertension models.
Class-level inference; derivative-specific data, not direct property of the building block itself.
Antihypertensive Angiotensin II Antagonist AT1 Receptor In Vivo

Kinase Inhibition Potency and Selectivity

The indole-3-carboxylic acid core is a privileged structure in kinase inhibitor design. In a series of non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors, compounds based on this scaffold (e.g., 4g) demonstrated potent inhibitory activity with an IC50 of 0.13 μM against Plk1, which was 17 times more potent than the natural product comparator thymoquinone [1]. Furthermore, this compound class has been shown to achieve high selectivity, for instance, >2000-fold selectivity for the 5-HT2C receptor over other serotonin and dopamine receptors when derivatized into pyridine-3-ylamides (e.g., compound 15k, IC50 = 0.5 nM) [2].

Kinase Inhibition
Class-level
Plk1 IC50 = 0.13 μM (derivative 4g); ~17-fold more potent than thymoquinone; >2000-fold 5-HT2C selectivity reported for pyridine-3-ylamides
Validates scaffold's utility for developing non-ATP-competitive kinase inhibitors and selective CNS probes.
Class-level evidence from elaborated derivatives; selectivity data from GPCR panel, not Plk1.
Kinase Inhibitor Anticancer Polo-like Kinase 1 Plk1

Application Scenarios for 1-(Carboxymethyl)-1H-indole-3-carboxylic Acid


AT1 Receptor Antagonist Library Synthesis

Based on the demonstrated in vivo efficacy of derivatives from the indole-3-carboxylic acid scaffold [1], 1-(Carboxymethyl)-1H-indole-3-carboxylic acid is a strategic starting material for the parallel synthesis of novel angiotensin II AT1 receptor antagonists. Researchers can leverage the N-1 and C-3 carboxylate handles for orthogonal diversification, exploring chemical space to optimize oral bioavailability and duration of action, with the goal of achieving the sustained 24-hour blood pressure reduction observed in preclinical models [1].

Non-ATP-Competitive Kinase Inhibitor Design

The proven ability of this scaffold to yield potent (IC50 = 0.13 μM) and selective kinase inhibitors, such as those targeting Plk1 [1], positions it as an excellent core for medicinal chemistry campaigns focused on challenging or allosteric kinase binding sites. Procurement is justified for programs aiming to generate novel intellectual property around non-ATP-competitive mechanisms of action, where the unique substitution pattern of this building block allows for exploration of vectors not accessible with simpler ICA analogs.

Auxin-Mimic Herbicide Development

Research has shown that indole-3-carboxylic acid derivatives can act as potent TIR1 auxin receptor antagonists, achieving 60-97% root and shoot inhibition in herbicidal assays [1]. 1-(Carboxymethyl)-1H-indole-3-carboxylic acid can be used as a core template in agrochemical discovery programs to design and synthesize new analogs, with the goal of optimizing the high inhibition rates (up to 96%) observed for lead compounds like 10d and 10h against key weed species [1].

Selective CNS-Targeted 5-HT2C Antagonist Probes

The indole-3-carboxylic acid scaffold is a validated pharmacophore for achieving exquisite selectivity in the central nervous system, as evidenced by the >2000-fold selectivity for the 5-HT2C receptor over related GPCRs [1]. This compound serves as an ideal starting point for synthesizing focused libraries aimed at developing new chemical probes or preclinical candidates for neuropsychiatric disorders, where off-target activity at serotonin and dopamine receptors must be rigorously avoided [1].

Application
Selection Property
Validation Focus
AT1 antagonist scaffold exploration
Orthogonal diversification via dual carboxylates; oral exposure potential
Validate AT1 receptor binding and duration of action in preclinical hypertension models
Non-ATP-competitive kinase inhibitor design
Scaffold enabling exploration of allosteric kinase binding sites
Assess Plk1 inhibition and selectivity window against kinase panel
Auxin-mimic herbicide lead generation
Core template for TIR1 auxin receptor antagonist synthesis
Evaluate root/shoot inhibition endpoints in target weed species assays
Selective 5-HT2C antagonist probe synthesis
Privileged indole-3-carboxylic acid pharmacophore for CNS selectivity
Determine >2000-fold selectivity window against serotonin/dopamine receptor panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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